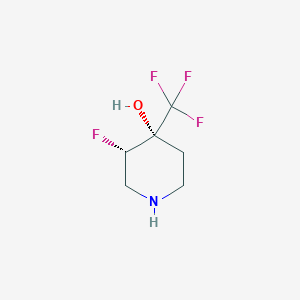
trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol: is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and lipophilicity, which can enhance the biological activity of pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Umemoto reaction , which is used for the selective introduction of fluorine atoms into aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of fluorinated piperidines often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is crucial for efficient production. The process may also involve multiple steps, including purification and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicine, fluorinated piperidines are explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs, making them more effective .
Industry: In industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)piperidine: Another fluorinated piperidine with similar properties.
2-Fluoro-4-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used in similar applications.
Uniqueness: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C6H9F4NO |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
(3S,4R)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m0/s1 |
Clave InChI |
KJZOLOJJHHQFKF-CRCLSJGQSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@]1(C(F)(F)F)O)F |
SMILES canónico |
C1CNCC(C1(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















